5-Bromo Substitution Confers 6–16× Higher Potency at α4β1δ GABAₐ Receptors vs. Unsubstituted DS2 Parent
In a systematic structure-activity relationship study of DS2 (a δ-selective GABAₐ receptor positive allosteric modulator), the 5-bromo substituted DS2 analog (compound 35, structurally related to 5-bromo-7-methylimidazo[1,2-a]pyridine core) demonstrated 6–16 times higher potency than the parent unsubstituted DS2 compound at the α4β1δ GABAₐ receptor subtype [1]. The 5-methyl and 5-chloro analogs also showed improved potency, confirming that 5-position substitution is a key determinant of enhanced pharmacological activity in this system.
| Evidence Dimension | Potency at α4β1δ GABAₐ receptor (allosteric modulation) |
|---|---|
| Target Compound Data | 5-Bromo DS2 analog (imidazo[1,2-a]pyridine core with 5-Br substitution): mid-high nanomolar potency |
| Comparator Or Baseline | Parent DS2 compound (imidazo[1,2-a]pyridine core without 5-position halogen): baseline potency |
| Quantified Difference | 6–16× higher potency (5-bromo vs. unsubstituted parent) |
| Conditions | In vitro electrophysiology / binding assay at recombinant α4β1δ GABAₐ receptors |
Why This Matters
For CNS drug discovery programs targeting δ-containing GABAₐ receptors, the 5-bromo substituted scaffold provides a validated potency advantage of up to one order of magnitude over the unsubstituted core.
- [1] Rostrup, F. et al. Structural Determinants for the Mode of Action of Imidazopyridine DS2 at δ-Containing γ-Aminobutyric Acid Type A Receptors. Journal of Medicinal Chemistry, 2021, 64(8), 4730-4743. View Source
